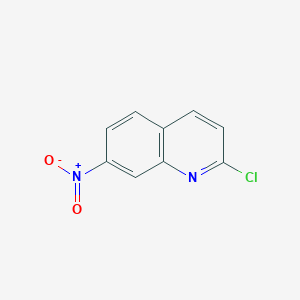
2-Chloro-7-nitroquinoline
Übersicht
Beschreibung
2-Chloro-7-nitroquinoline is a quinoline derivative . Quinoline is a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds .
Synthesis Analysis
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . There are several traditional synthesis techniques reported in the literature to synthesize this scaffold. For example, Gould–Jacob, Friedlander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are examples of old synthetic methods .Molecular Structure Analysis
The molecular formula of 2-Chloro-7-nitroquinoline is C9H5ClN2O2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The reaction of 2-Chloro-7-nitroquinoline is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes .Physical And Chemical Properties Analysis
2-Chloro-7-nitroquinoline has a molecular weight of 208.6 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2-Chloro-7-nitroquinoline has been studied for its potential in cancer therapy. Quinoline derivatives exhibit a broad spectrum of biological responses, including anticancer properties . They can interact with various cellular targets and disrupt critical processes in cancer cells, such as DNA replication and repair mechanisms.
Antioxidant Properties
The quinoline nucleus is a common feature in compounds with antioxidant capabilities . 2-Chloro-7-nitroquinoline may contribute to the scavenging of free radicals, protecting cells from oxidative stress, which is a factor in many chronic diseases.
Anti-Inflammatory Uses
Quinoline derivatives are known to possess anti-inflammatory effects . The substitution pattern on the quinoline ring, such as the chloro and nitro groups in 2-Chloro-7-nitroquinoline, can influence the compound’s ability to modulate inflammatory pathways, potentially leading to new anti-inflammatory drugs.
Antimalarial Applications
Quinolines have a long history of use in antimalarial drugs, with chloroquine being a well-known example . The structural similarities suggest that 2-Chloro-7-nitroquinoline could be a candidate for the development of new antimalarial agents.
Anti-SARS-CoV-2 Potential
Recent research has highlighted the significance of quinoline motifs in the fight against COVID-19 . Derivatives of quinoline, including those with chloro and nitro substituents, are being explored for their potential to inhibit SARS-CoV-2 replication.
Antituberculosis Activity
The fight against tuberculosis (TB) has also seen the application of quinoline derivatives . 2-Chloro-7-nitroquinoline could be part of novel therapeutic strategies against TB, particularly in combating drug-resistant strains of the bacterium.
Wirkmechanismus
Target of Action
2-Chloro-7-nitroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives are known to have a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a wide range of effects . For instance, Nitroxoline, a derivative of quinoline, functions by chelating Fe2+ and Zn2+ ions from the biofilm matrix, disrupting the biofilm’s structure . It also inhibits the enzymatic activity of cathepsin B, which degrades extra-cellular membrane proteins in tumor cells, allowing them to proliferate more freely .
Biochemical Pathways
For instance, Nitroxoline has been shown to inhibit the enzymatic activity of cathepsin B , which plays a crucial role in the degradation of proteins in lysosomes and is involved in various pathological conditions when dysregulated.
Pharmacokinetics
The pharmacokinetic properties of 2-Chloro-7-nitroquinoline include high gastrointestinal absorption and being BBB permeant . The compound’s lipophilicity (Log Po/w) ranges from 1.73 (iLOGP) to 2.98 (XLOGP3), with a consensus Log Po/w of 2.08 . These properties suggest that 2-Chloro-7-nitroquinoline has good bioavailability.
Result of Action
aeruginosa infections, allowing access to the infection by the immune system . It also demonstrated an increase in reactive oxygen species (ROS) production over controls, especially when Cu2+ was added .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-7-nitroquinoline. For instance, the presence of chlorine/chloride in the soil can be fatal to plant species if exposed . When chlorine compounds reach the sewer/drainage system and are exposed to aqueous media such as wastewater, many disinfection by-products (DBPs) can be formed depending on the concentrations of natural organic matter, inorganics, and anthropogenic pollutants present . Many DBPs are carcinogenic to humans, and some of them are cytotoxic, genotoxic, and mutagenic .
Safety and Hazards
Zukünftige Richtungen
Quinoline and its derivatives have recently attracted the interest of researchers due to their wide variety of applications, such as the diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry . Scientists are currently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .
Eigenschaften
IUPAC Name |
2-chloro-7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGQDNSMFBXURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556432 | |
| Record name | 2-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49609-03-2 | |
| Record name | 2-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



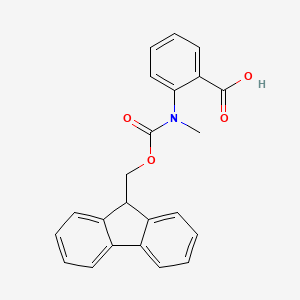
![[3-(3-Aminopropoxy)phenyl]methanol](/img/structure/B1367677.png)



![Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1367711.png)
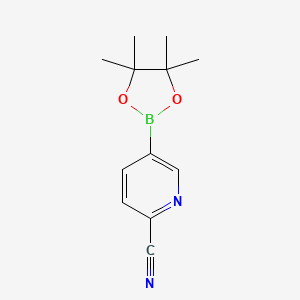


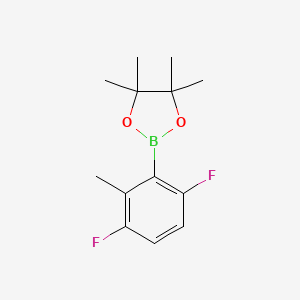
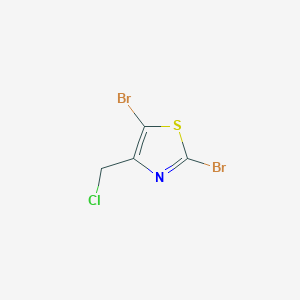


![N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine](/img/structure/B1367733.png)